
FR 113680: A Technical Guide to its Interaction
with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FR 113680

Cat. No.: B1674002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FR 113680, a selective antagonist of the

tachykinin NK1 receptor. The document outlines its binding affinity, functional antagonism, and

the methodologies used in its characterization. It is intended to serve as a comprehensive

resource for professionals in the fields of pharmacology and drug development.

Executive Summary
FR 113680 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor.

Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a

family of neuropeptides that mediate a wide range of biological effects through their interaction

with three distinct G protein-coupled receptors: NK1, NK2, and NK3. FR 113680 has

demonstrated a high affinity and selectivity for the NK1 receptor, particularly in guinea pig

tissues, making it a valuable tool for investigating the physiological and pathological roles of

Substance P and the NK1 receptor. This guide summarizes the key quantitative data regarding

its receptor interaction and details the experimental protocols for its in vitro and in vivo

evaluation.

Quantitative Data Summary
The interaction of FR 113680 with tachykinin receptors has been quantified through radioligand

binding assays and in vitro functional assays. The following tables summarize the key findings.
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Table 1: Radioligand Binding Affinity of FR 113680
Receptor
Subtype

Radioligand
Tissue/Cell
Line

FR 113680 Ki
(nM)

Reference

NK1
[3H]-Substance

P

Guinea Pig Lung

Membranes

Data not

available in

abstract

Fujii et al., 1993

NK2
[3H]-Neurokinin

A

Rat Duodenum

Smooth Muscle

No significant

inhibition
Fujii et al., 1993

NK3 [3H]-Eledoisin

Rat Cerebral

Cortical

Membranes

No significant

inhibition
Fujii et al., 1993

Note: While the specific Ki value for FR 113680 at the NK1 receptor from the primary literature

could not be obtained from the abstract, the study indicates potent and selective inhibition of

[3H]-Substance P binding.

Table 2: In Vitro Functional Antagonism of FR 113680
Assay Agonist

Tissue
Preparation

FR 113680
pA2 Value

Antagonism
Type

Reference

Guinea Pig

Ileum

Contraction

Substance P

Isolated

Guinea Pig

Ileum

7.53 Competitive
Fujii et al.,

1993

Rat Vas

Deferens

Contraction

Neurokinin A
Isolated Rat

Vas Deferens
Inactive -

Fujii et al.,

1993

Rat Portal

Vein

Contraction

Neurokinin B
Isolated Rat

Portal Vein
Inactive -

Fujii et al.,

1993

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. This

section outlines the protocols for the key experiments cited in the characterization of FR
113680.

Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of FR 113680 for tachykinin receptor

subtypes.

Methodology:

Membrane Preparation:

Tissues (e.g., guinea pig lung for NK1, rat duodenum for NK2, rat cerebral cortex for NK3)

are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged at low speed to remove cellular debris.

The supernatant is then centrifuged at high speed to pellet the cell membranes.

The membrane pellet is washed and resuspended in the assay buffer. Protein

concentration is determined using a standard method (e.g., Bradford assay).

Binding Assay:

The assay is typically performed in a 96-well plate format.

To each well, the following are added in order:

Assay buffer.

A fixed concentration of the appropriate radioligand ([3H]-Substance P for NK1, [3H]-

Neurokinin A for NK2, or [3H]-Eledoisin for NK3).

Varying concentrations of the unlabeled competitor, FR 113680.

The membrane preparation.
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For non-specific binding determination, a high concentration of an unlabeled standard

antagonist is used instead of FR 113680.

The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration to

reach equilibrium.

Separation and Detection:

The reaction is terminated by rapid filtration through glass fiber filters, which trap the

membrane-bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The concentration of FR 113680 that inhibits 50% of the specific radioligand binding

(IC50) is determined by non-linear regression analysis.

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

In Vitro Functional Assay: Guinea Pig Ileum Contraction
Objective: To determine the functional antagonist activity of FR 113680 at the NK1 receptor.

Methodology:

Tissue Preparation:

A segment of the terminal ileum is isolated from a guinea pig.

The longitudinal muscle with the myenteric plexus attached is prepared.
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The tissue is suspended in an organ bath containing a physiological salt solution (e.g.,

Tyrode's solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

Contraction Measurement:

The tissue is connected to an isometric force transducer to record contractile responses.

A baseline tension is applied, and the tissue is allowed to equilibrate.

Schild Plot Analysis:

Cumulative concentration-response curves for the agonist (Substance P) are generated in

the absence and presence of increasing concentrations of the antagonist (FR 113680).

The dose ratio (the ratio of the agonist concentration required to produce the same

response in the presence and absence of the antagonist) is calculated for each antagonist

concentration.

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of

the molar concentration of the antagonist.

The pA2 value, which represents the negative logarithm of the molar concentration of the

antagonist that produces a dose ratio of 2, is determined from the x-intercept of the Schild

regression line. A slope not significantly different from unity is indicative of competitive

antagonism.

In Vivo Model: Cigarette Smoke-Induced Rat Tracheal
Plasma Extravasation
Objective: To evaluate the in vivo efficacy of FR 113680 in a model of neurogenic inflammation.

Methodology:

Animal Preparation:

Male Wistar rats are anesthetized.

The trachea is cannulated for artificial ventilation and for exposure to cigarette smoke.
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A jugular vein is cannulated for the administration of FR 113680 and Evans blue dye.

Induction of Plasma Extravasation:

Evans blue dye (which binds to plasma albumin) is injected intravenously to quantify

plasma extravasation.

The animals are exposed to a standardized dose of cigarette smoke for a defined period.

Drug Administration:

FR 113680 is administered intravenously at various doses prior to cigarette smoke

exposure.

Quantification of Plasma Extravasation:

After the experiment, the animals are euthanized, and the trachea is dissected.

The Evans blue dye is extracted from the tracheal tissue using a solvent (e.g., formamide).

The concentration of the extracted dye is determined spectrophotometrically.

Data Analysis:

The amount of Evans blue dye in the trachea is used as an index of plasma extravasation.

The inhibitory effect of FR 113680 is calculated by comparing the plasma extravasation in

treated animals to that in vehicle-treated controls.
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Caption: Tachykinin NK1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay
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Caption: Radioligand Binding Assay Workflow.
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Caption: FR 113680 Tachykinin Receptor Selectivity.

To cite this document: BenchChem. [FR 113680: A Technical Guide to its Interaction with
Tachykinin Receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674002#fr-113680-and-its-interaction-with-
tachykinin-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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